Boc-N-Me-Nle-OH

Descripción general

Descripción

N-tert-butoxycarbonyl-N-methyl-L-norleucine, commonly referred to as Boc-N-Me-Nle-OH, is a synthetic derivative of the naturally occurring amino acid, norleucine. This compound is widely used in organic synthesis, particularly in peptide synthesis, where it serves as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted reactions during the synthesis process .

Aplicaciones Científicas De Investigación

N-tert-butoxycarbonyl-N-methyl-L-norleucine has numerous applications in scientific research:

Chemistry: It is extensively used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It plays a crucial role in the development of pharmaceuticals, particularly in the synthesis of peptide therapeutics.

Mecanismo De Acción

Target of Action

Boc-N-Me-Nle-OH, also known as Boc-Menle-Oh, is a derivative of the amino acid leucine

Mode of Action

They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

It could potentially influence pathways related to muscle growth and repair, energy production, and stress response .

Result of Action

As an ergogenic supplement, it may enhance physical performance, mental function under stress, and recovery from exercise-induced muscle damage .

Análisis Bioquímico

Biochemical Properties

Boc-N-Me-Nle-OH influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage

Molecular Mechanism

The literature does not provide specific details on how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The literature does not provide specific details on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .

Metabolic Pathways

The literature does not provide specific details on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

The literature does not provide specific details on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .

Subcellular Localization

The literature does not provide specific details on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-tert-butoxycarbonyl-N-methyl-L-norleucine is typically synthesized by reacting tert-butoxycarbonyl chloride with L-norleucine methyl ester. This reaction is usually carried out at low temperatures using an anhydrous solvent or organic solvents such as dichloromethane or dimethylformamide . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of N-tert-butoxycarbonyl-N-methyl-L-norleucine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-tert-butoxycarbonyl-N-methyl-L-norleucine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.

Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid is often used to remove the Boc protecting group.

Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are commonly used in peptide coupling reactions.

Solvents: Organic solvents like dichloromethane and dimethylformamide are frequently used in these reactions.

Major Products Formed

The primary products formed from these reactions are peptides and peptide derivatives, which are essential in various fields of research and drug development.

Comparación Con Compuestos Similares

N-tert-butoxycarbonyl-N-methyl-L-norleucine is similar to other Boc-protected amino acids, such as:

N-tert-butoxycarbonyl-N-methyl-L-leucine (Boc-N-Me-Leu-OH): Both compounds serve as protecting groups in peptide synthesis, but they differ in their side chains.

N-tert-butoxycarbonyl-N-methyl-L-alanine (Boc-N-Me-Ala-OH): This compound also serves a similar purpose but has a different side chain structure.

N-tert-butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH): Similar in function, but with an aromatic side chain

The uniqueness of N-tert-butoxycarbonyl-N-methyl-L-norleucine lies in its specific side chain structure, which can influence the properties and reactivity of the resulting peptides.

Actividad Biológica

Boc-N-Me-Nle-OH, a derivative of norleucine with a Boc (tert-butyloxycarbonyl) protecting group, is an important compound in peptide synthesis and has garnered attention for its biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Structure:

- Name: this compound

- Molecular Formula: C₁₃H₁₉N₃O₃

- CAS Number: 327-57-1

The Boc group serves as a protective moiety for the amino group, facilitating the synthesis of peptides by preventing unwanted reactions during coupling processes.

This compound acts as a building block in peptide synthesis. The presence of the N-methyl group enhances the lipophilicity and stability of peptides, which can improve their bioavailability and pharmacokinetic properties. The compound's interaction with various biological targets can lead to significant pharmacological effects.

Biological Activity

- Antiviral Activity:

- Opioid Receptor Modulation:

- Cytotoxicity:

Case Study 1: Opioid Peptide Development

In a study focusing on opioid peptides, this compound was incorporated into a peptide sequence that demonstrated high binding affinity at the mu-opioid receptor (MOR). The modified peptide showed enhanced metabolic stability and analgesic potency in animal models, indicating its potential for pain management therapies.

Case Study 2: Anticancer Activity

A series of peptides synthesized using this compound were evaluated for their cytotoxic effects against human cancer cell lines. One particular peptide exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting its potential as an effective anticancer agent.

Table 1: Biological Activities of Peptides Derived from this compound

| Peptide Sequence | Target Receptor | IC50 (nM) | Biological Activity |

|---|---|---|---|

| [Dmt1]-DALDA | Mu-Opioid Receptor | 0.143 | Analgesic potency |

| N-Me-Lys(Boc)-Leu-OH | Hsp90 | <100 | Cytotoxicity in cancer cell lines |

| Boc-N-Me-Nle-Ala | Viral Inhibition | >500 | Antiviral activity |

Propiedades

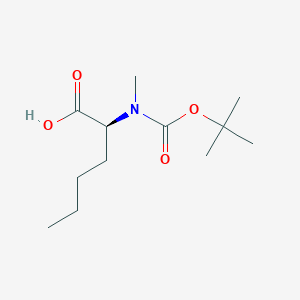

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGQYTQHPSQSFF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426826 | |

| Record name | Boc-Menle-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117903-25-0 | |

| Record name | Boc-Menle-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.